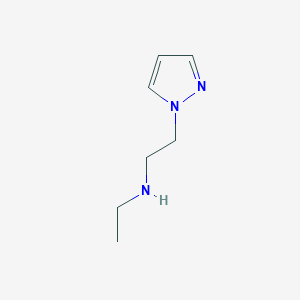

N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-pyrazol-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-8-5-7-10-6-3-4-9-10/h3-4,6,8H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXJFYMKBJEBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476624 | |

| Record name | N-ETHYL-2-(1H-PYRAZOL-1-YL)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340967-02-4 | |

| Record name | N-ETHYL-2-(1H-PYRAZOL-1-YL)ETHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-depth Technical Guide to the Chemical Properties and Applications of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine

This compound is a substituted heterocyclic amine featuring a five-membered aromatic pyrazole ring linked to an N-ethyl-substituted ethylamine side chain at the N1 position. The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] Derivatives of pyrazole exhibit a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant properties.[2][3]

The structural arrangement of this compound—combining the aromatic, electron-rich pyrazole ring with a flexible and basic ethylamine side chain—makes it a compelling candidate for investigation in drug discovery and materials science. The two adjacent nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the secondary amine provides a hydrogen bond donor and a basic center, facilitating interactions with biological targets.[4] This guide provides a comprehensive overview of its chemical properties, a robust synthetic pathway, detailed protocols for characterization, and an exploration of its potential applications based on the well-established bioactivity of the pyrazole core.

Physicochemical Properties

Direct experimental data for this compound is not extensively documented in publicly available literature. The following table summarizes its core calculated properties and estimated physical characteristics, derived from its structure and comparison with the closely related parent compound, 2-(1H-pyrazol-1-yl)ethanamine (CAS 101395-71-5).[5]

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₁₃N₃ | Calculated |

| Molecular Weight | 139.20 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Appearance | Colorless to light yellow liquid | Predicted[6] |

| Boiling Point | ~220-230 °C at 760 mmHg | Estimated[5] |

| Density | ~1.05 - 1.15 g/cm³ | Estimated[5] |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Rotatable Bonds | 4 | Calculated |

| Canonical SMILES | CCNCCN1C=CC=N1 | - |

| InChI Key | InChIKey=JRVCCLVLDBCCKX-UHFFFAOYSA-N | - |

Synthesis and Purification

The synthesis of this compound can be efficiently achieved via a two-step process commencing with the N-alkylation of pyrazole, followed by nucleophilic substitution with ethylamine. This approach is logical because direct alkylation of pyrazole is a well-established and high-yielding reaction, creating a stable intermediate that can be readily converted to the target amine.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from pyrazole.

Step 1: Synthesis of 1-(2-Chloroethyl)-1H-pyrazole

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and acetonitrile (solvent, ~10 mL per gram of pyrazole).

-

Causality: Potassium carbonate is a mild and effective base for the deprotonation of pyrazole, facilitating its nucleophilic attack. Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants and does not interfere with the reaction.

-

-

Reaction Initiation: Add 1-bromo-2-chloroethane (1.2 eq) to the stirring suspension. The use of a bromo-chloro alkane is strategic; the C-Br bond is more labile and will react preferentially with the pyrazole, leaving the C-Cl bond intact for the subsequent step.

-

Reflux: Heat the reaction mixture to reflux (~82 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole spot is consumed.

-

Work-up and Isolation:

-

Cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure 1-(2-chloroethyl)-1H-pyrazole.

-

Step 2: Synthesis of this compound

-

Reaction Setup: In a sealed pressure vessel, dissolve the 1-(2-chloroethyl)-1H-pyrazole (1.0 eq) from Step 1 in ethanol.

-

Amine Addition: Add an excess of ethylamine (aqueous solution or condensed gas, ~5.0 eq).

-

Causality: A large excess of ethylamine is used to drive the reaction to completion and to minimize the formation of dialkylated byproducts. It also serves as the base to neutralize the HCl formed during the reaction.

-

-

Reaction: Seal the vessel and heat to 80-100 °C for 24 hours. The elevated temperature and pressure are necessary to facilitate the nucleophilic substitution of the relatively unreactive alkyl chloride.

-

Work-up and Purification:

-

Cool the reaction vessel to room temperature before opening.

-

Remove the solvent and excess ethylamine under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation.

-

The final product, this compound, can be purified by vacuum distillation to yield a clear oil. The purity should be validated by spectroscopic methods.

-

Spectroscopic Characterization

As direct experimental spectra are not widely available, this section provides a predicted analysis to aid in the structural elucidation and verification of this compound.

Predicted Spectroscopic Data

| Technique | Predicted Signals / Absorptions |

| ¹H NMR | δ ~7.5 ppm (d, 1H): Pyrazole H-5δ ~7.4 ppm (d, 1H): Pyrazole H-3δ ~6.2 ppm (t, 1H): Pyrazole H-4δ ~4.2 ppm (t, 2H): N-CH₂ (pyrazole side)δ ~2.9 ppm (t, 2H): N-CH₂ (ethylamine side)δ ~2.6 ppm (q, 2H): CH₂ (ethyl group)δ ~1.1 ppm (t, 3H): CH₃ (ethyl group)δ ~1.5-2.0 ppm (br s, 1H): N-H |

| ¹³C NMR | δ ~139 ppm: Pyrazole C-3δ ~128 ppm: Pyrazole C-5δ ~105 ppm: Pyrazole C-4δ ~50 ppm: N-CH₂ (pyrazole side)δ ~48 ppm: N-CH₂ (ethylamine side)δ ~44 ppm: CH₂ (ethyl group)δ ~15 ppm: CH₃ (ethyl group) |

| FT-IR (cm⁻¹) | ~3300 cm⁻¹ (weak-medium): N-H stretch3100-3000 cm⁻¹ (medium): Aromatic C-H stretch3000-2850 cm⁻¹ (medium): Aliphatic C-H stretch~1550 cm⁻¹ (medium): C=N stretch (pyrazole ring)~1250 cm⁻¹ (strong): C-N stretch |

| Mass Spec (EI) | m/z 139: [M]⁺ (Molecular Ion)m/z 124: [M - CH₃]⁺m/z 110: [M - C₂H₅]⁺m/z 81: [C₄H₅N₂]⁺ (pyrazolylethyl fragment)m/z 68: [C₃H₄N₂]⁺ (pyrazole ring fragment) |

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified liquid sample. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment) in a clean vial.

-

Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube.

-

Data Acquisition: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Analysis: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Process the data (Fourier transform, phasing, and baseline correction) and integrate the ¹H signals to confirm the proton count for each resonance.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As the compound is a liquid, the Attenuated Total Reflectance (ATR) method is most convenient. Place a single drop of the neat liquid onto the ATR crystal.

-

Data Acquisition: Acquire a background spectrum of the empty ATR accessory. Then, acquire the sample spectrum. The instrument will record an interferogram, which is Fourier-transformed to generate the infrared spectrum (transmittance vs. wavenumber).

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Potential Applications and Biological Activity

The pyrazole scaffold is a prolific source of bioactive molecules, and its derivatives are investigated for a wide range of therapeutic applications.[1][7] The incorporation of an N-ethyl-ethylamine moiety introduces a flexible, basic side chain that can significantly influence pharmacokinetic properties and target engagement.

Potential therapeutic areas for this compound and its analogs include:

-

Antimicrobial Agents: Pyrazole derivatives have shown activity against various bacterial and fungal strains.[7] The amine functionality could enhance solubility and cellular uptake, potentially improving efficacy.

-

Anticancer Agents: Numerous pyrazole-containing compounds have been developed as kinase inhibitors and anti-proliferative agents.[8] This molecule could serve as a fragment for designing more complex inhibitors targeting ATP-binding sites.

-

CNS-Active Agents: The structural similarity to some neurotransmitters and the ability to cross the blood-brain barrier make pyrazole derivatives candidates for developing antidepressant, antipsychotic, or neuroprotective drugs.[3]

-

Anti-inflammatory Agents: The most famous pyrazole drug, Celecoxib, is a potent anti-inflammatory agent. The core pyrazole structure is key to its COX-2 inhibitory activity.[1]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. academicstrive.com [academicstrive.com]

A Comprehensive Guide to the Spectroscopic Characterization of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine is a heterocyclic compound featuring a pyrazole nucleus, a versatile scaffold in medicinal chemistry and drug discovery due to the broad biological activities of its derivatives.[1][2] Accurate structural elucidation is the bedrock of any chemical research, and a multi-technique spectroscopic approach is the gold standard for unambiguous confirmation. This guide provides a detailed technical analysis of the expected spectroscopic signature of this compound, leveraging data from analogous structures and first principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers in synthesis, quality control, and drug development.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

-

Chemical Structure:

-

Molecular Formula: C₇H₁₃N₃

-

Molecular Weight: 139.20 g/mol [3]

-

Key Structural Features:

-

An aromatic five-membered pyrazole ring.

-

An N-substituted ethanamine side chain.

-

A secondary amine (-NH-) group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Causality: Experimental Considerations

The choice of solvent and standard is critical for acquiring clean, interpretable NMR data. Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used to avoid overwhelming solvent proton signals.[4] CDCl₃ is an excellent first choice for its ability to dissolve a wide range of organic compounds. However, the secondary amine proton (-NH-) may exchange with trace acidic protons or broaden, a phenomenon that can be confirmed by a D₂O shake, which replaces the labile N-H proton with deuterium, causing its signal to disappear from the ¹H NMR spectrum.[4][5] Tetramethylsilane (TMS) is the universally accepted internal standard, with its protons defined as 0.0 ppm.[4]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The structure of this compound presents six distinct proton environments. The predicted chemical shifts are based on extensive data from substituted pyrazoles and alkylamines.[4][6][7]

| Assignment (Label) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Coupling |

| H-5 (Pyrazole) | ~7.5 | Doublet (d) | 1H | Deshielded by adjacent N atom and aromatic ring current. Coupled to H-4. |

| H-3 (Pyrazole) | ~7.4 | Doublet (d) | 1H | Deshielded by aromatic ring current. Coupled to H-4. |

| H-4 (Pyrazole) | ~6.2 | Triplet (t) | 1H | Shielded relative to H-3/H-5. Coupled to both H-3 and H-5. |

| Pyrazole-CH₂ (a) | ~4.2 | Triplet (t) | 2H | Deshielded by the adjacent pyrazole nitrogen. Coupled to the ethanamine -CH₂- (b). |

| Ethanamine-CH₂ (b) | ~3.0 | Triplet (t) | 2H | Coupled to the pyrazole -CH₂- (a) and influenced by the amine nitrogen. |

| Ethyl-CH₂ (c) | ~2.7 | Quartet (q) | 2H | Deshielded by the amine nitrogen. Coupled to the methyl protons (d). |

| -NH- | ~1.5 (broad) | Singlet (s, broad) | 1H | Labile proton; chemical shift is concentration and solvent dependent. May not couple. |

| Ethyl-CH₃ (d) | ~1.1 | Triplet (t) | 3H | Standard aliphatic methyl group. Coupled to the ethyl -CH₂- protons (c). |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The molecule possesses seven unique carbon atoms, each with a predictable chemical shift range based on its electronic environment.[6][8]

| Assignment | Predicted δ (ppm) | Rationale |

| C-5 (Pyrazole) | ~139 | Aromatic carbon adjacent to two nitrogen atoms. |

| C-3 (Pyrazole) | ~129 | Aromatic carbon. |

| C-4 (Pyrazole) | ~105 | Aromatic carbon shielded by two adjacent carbons. |

| Pyrazole-CH₂ | ~52 | Aliphatic carbon bonded to the pyrazole nitrogen. |

| Ethanamine-CH₂ | ~48 | Aliphatic carbon adjacent to the amine nitrogen. |

| Ethyl-CH₂ | ~42 | Aliphatic carbon of the N-ethyl group. |

| Ethyl-CH₃ | ~15 | Terminal aliphatic methyl carbon. |

Protocol: NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh ~10 mg of this compound into a clean, dry NMR tube.

-

Dissolution: Add ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v TMS.

-

Mixing: Cap the tube and invert gently until the sample is fully dissolved.

-

Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum (e.g., 16 scans) and the ¹³C spectrum (e.g., 1024 scans).

-

D₂O Shake (Optional): To confirm the -NH- peak, add one drop of D₂O to the NMR tube, shake vigorously for 30 seconds, allow the layers to settle, and re-acquire the ¹H spectrum. The -NH- peak should disappear or significantly diminish.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Spectrum Analysis

The key functional groups in the molecule will produce characteristic absorption bands. The predicted values are based on established correlation tables and spectral data for related pyrazole and amine compounds.[6][9][10]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3350 - 3310 (weak-med) | N-H Stretch | Secondary Amine | Presence of the N-H bond is a key structural feature. |

| 3100 - 3000 | C-H Stretch (sp²) | Pyrazole Ring | Confirms the presence of aromatic C-H bonds. |

| 2980 - 2850 | C-H Stretch (sp³) | Aliphatic Side Chain | Confirms the presence of the ethyl and ethanamine C-H bonds. |

| ~1550 | C=N Stretch | Pyrazole Ring | Characteristic stretching vibration of the pyrazole ring system. |

| ~1500 | C=C Stretch | Pyrazole Ring | Aromatic ring skeletal vibration. |

| 1420 - 1400 | Ring Vibration | Pyrazole Nucleus | Characteristic absorption of the pyrazole ring itself.[9] |

| 1190 - 1100 | C-N Stretch | Aliphatic & Aromatic | Corresponds to the C-N bonds of the amine and the pyrazole linkage.[9] |

Protocol: IR Spectrum Acquisition (ATR Method)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

-

Sample Application: Place a small amount (a single drop if liquid, or a few crystals if solid) of the sample directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Analysis (Electron Ionization)

Under Electron Ionization (EI), the molecule will be ionized to form a molecular ion (M⁺), which can then undergo fragmentation.

-

Molecular Ion (M⁺): The spectrum is expected to show a clear molecular ion peak at m/z = 139 , corresponding to the molecular formula [C₇H₁₃N₃]⁺. A small M+1 peak at m/z = 140 will also be present due to the natural abundance of ¹³C.

-

Key Fragmentation Pathways: The structure suggests several predictable cleavage points. The most abundant fragment, the base peak, often arises from a cleavage that forms a particularly stable cation.

| Predicted m/z | Proposed Fragment Ion | Formula | Notes |

| 139 | Molecular Ion | [C₇H₁₃N₃]⁺ | Parent ion. |

| 110 | [M - C₂H₅]⁺ | [C₅H₈N₃]⁺ | Loss of the terminal ethyl group from the amine. |

| 96 | [C₄H₅N₂-CH₂]⁺ | [C₅H₇N₂]⁺ | Pyrazolyl-ethyl cation, a common and stable fragment. |

| 81 | [C₄H₅N₂]⁺ | [C₄H₅N₂]⁺ | Pyrazolyl-methyl cation from cleavage of the ethanamine bridge. |

| 68 | [C₃H₄N₂]⁺ | [C₃H₄N₂]⁺ | Pyrazole ring cation. |

| 58 | [CH₂=N⁺H-C₂H₅] | [C₃H₈N]⁺ | A characteristic fragment for N-ethyl amines resulting from α-cleavage. This is a strong candidate for the base peak .[11] |

Protocol: MS Data Acquisition (EI-GC/MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet. The GC will separate the compound from any impurities and introduce it into the mass spectrometer.

-

Ionization: The compound is bombarded with high-energy electrons (typically 70 eV) in the ion source.

-

Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

-

Data Processing: The resulting mass spectrum is plotted as relative intensity versus m/z.

Integrated Analytical Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they allow for the unambiguous confirmation of the chemical structure.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, notably the secondary amine and the pyrazole ring. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This comprehensive spectroscopic profile serves as an essential, self-validating dataset for any researcher working with this compound, ensuring scientific integrity from synthesis to application.

References

-

Taylor & Francis Online. (n.d.). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Retrieved from [Link]

-

Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link]

-

ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

-

Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC. Retrieved from [Link]

-

ResearchGate. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

-

MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanamine, N-ethyl-. NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanamine, N-ethyl-. NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanamine, N-ethyl-. NIST WebBook. Retrieved from [Link]

-

PharmacologyOnLine. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-ethyl-2-(1-methylpyrazol-3-yl)ethanamine. PubChem. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Ethanediamine, N-ethyl-. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-ethyl-2-(1-propan-2-ylpyrazol-3-yl)ethanamine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-ethyl-2-(1,3,5-triethylpyrazol-4-yl)ethanamine. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine-bound.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

-

PharmacologyOnLine. (2011). Synthesis and Biological Evaluation of new acetylated pyrazoline analogues. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-ethyl-N-methyl-2-(1H-pyrazol-5-yl)ethanamine. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

IJFMR. (n.d.). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]

Sources

- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. 340967-02-4 | N-ethyl-2-(1H-pyrazol-1-yl)ethan-1-amine - Moldb [moldb.com]

- 4. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. tandfonline.com [tandfonline.com]

- 7. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethanamine, N-ethyl- [webbook.nist.gov]

- 11. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Molecular Structure and Conformation of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine, a heterocyclic amine of interest in medicinal chemistry and drug design. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from analogous structures, computational modeling, and established principles of stereochemistry to present a robust theoretical framework. The guide delves into the synthesis, structural elucidation, and potential conformational isomers of the title compound, offering valuable insights for researchers engaged in the development of pyrazole-based therapeutic agents.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The versatile nature of the pyrazole ring allows for substitution at various positions, leading to a diverse chemical space with tunable physicochemical and pharmacological properties. This compound, with its pyrazole nucleus linked to a flexible ethylamine side chain, presents an intriguing subject for conformational analysis, as its three-dimensional structure is expected to significantly influence its interaction with biological targets.

This guide will first outline a probable synthetic route to this compound based on established methods for N-alkylation of pyrazoles. Subsequently, a detailed exploration of its molecular architecture will be presented, including predicted spectroscopic data. The core of this document focuses on the conformational analysis, exploring the rotational freedom around the key single bonds and the resulting low-energy conformations. Finally, standardized experimental protocols for the synthesis and structural characterization of this and similar molecules are provided to facilitate further empirical investigation.

Synthesis of this compound

The synthesis of this compound can be approached through the N-alkylation of the pyrazole ring, a common and versatile method for the preparation of N-substituted pyrazoles.[1] A plausible and efficient synthetic pathway is a two-step process starting from pyrazole.

Step 1: N-Alkylation of Pyrazole with a Protected Ethanamine Equivalent

The initial step involves the reaction of pyrazole with a suitable two-carbon electrophile bearing a protected amine functionality. A common and effective reagent for this purpose is N-(2-bromoethyl)phthalimide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The phthalimide group serves as an excellent protecting group for the primary amine, preventing side reactions.

Step 2: Deprotection and N-Ethylation

Following the successful N-alkylation of the pyrazole ring, the phthalimide protecting group is removed. This is classically achieved by hydrazinolysis, treating the intermediate with hydrazine hydrate in a protic solvent such as ethanol. This step yields 2-(1H-pyrazol-1-yl)ethanamine. The final step is the selective N-ethylation of the primary amine. This can be accomplished via reductive amination with acetaldehyde in the presence of a reducing agent like sodium borohydride, or through direct alkylation with an ethyl halide, such as ethyl bromide, under basic conditions.

Molecular Structure and Spectroscopic Profile

The molecular structure of this compound is characterized by a planar, aromatic pyrazole ring connected to a flexible N-ethylethanamine side chain at the N1 position. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding its conformational preferences. In the absence of experimental crystallographic data for this specific molecule, these parameters can be reliably estimated using computational chemistry methods.

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on computational models and analysis of structurally similar compounds. These predictions serve as a valuable guide for the identification and characterization of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrazole H-3 | 7.5 - 7.6 | d | ~2.0 |

| Pyrazole H-4 | 6.2 - 6.3 | t | ~2.2 |

| Pyrazole H-5 | 7.4 - 7.5 | d | ~2.4 |

| N-CH₂ (pyrazole side) | 4.2 - 4.3 | t | ~6.5 |

| N-CH₂ (ethylamine side) | 3.0 - 3.1 | t | ~6.5 |

| N-CH₂ (ethyl group) | 2.6 - 2.7 | q | ~7.2 |

| CH₃ (ethyl group) | 1.0 - 1.1 | t | ~7.2 |

| NH | 1.5 - 2.5 | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C-3 | ~139 |

| Pyrazole C-4 | ~106 |

| Pyrazole C-5 | ~129 |

| N-CH₂ (pyrazole side) | ~52 |

| N-CH₂ (ethylamine side) | ~49 |

| N-CH₂ (ethyl group) | ~44 |

| CH₃ (ethyl group) | ~15 |

Conformational Analysis

The biological activity of a flexible molecule like this compound is intrinsically linked to its accessible conformations in solution. The conformational landscape is defined by the rotation around several key single bonds.

Key Rotatable Bonds

The primary degrees of rotational freedom in this compound are around the following bonds:

-

τ1: C(pyrazole)-N(side chain)

-

τ2: N(side chain)-C

-

τ3: C-C(side chain)

-

τ4: C-N(ethyl group)

-

τ5: N-C(ethyl group)

The rotation around these bonds gives rise to a complex potential energy surface with multiple local minima, each corresponding to a distinct, stable conformation.

Predicted Low-Energy Conformations

Computational modeling, such as molecular mechanics or density functional theory (DFT) calculations, can be employed to explore the conformational energy landscape.[2] It is anticipated that the most stable conformers will seek to minimize steric hindrance and optimize intramolecular interactions.

For instance, the orientation of the ethylamine side chain relative to the pyrazole ring (governed by τ1 and τ2) will be a critical determinant of the overall molecular shape. Extended or "zig-zag" conformations of the ethylamine backbone are generally energetically favored over more compact, gauche arrangements. Furthermore, the orientation of the N-ethyl group will also contribute to the overall conformational profile.

Caption: Key rotatable bonds influencing the conformational landscape.

Experimental Protocols

To validate the theoretical predictions and fully characterize this compound, the following experimental workflows are recommended.

Synthesis and Purification

Caption: Synthetic workflow for this compound.

A detailed, step-by-step protocol would involve:

-

N-Alkylation: Dissolve pyrazole and N-(2-bromoethyl)phthalimide in DMF. Add potassium carbonate and stir the mixture at an elevated temperature (e.g., 80 °C) until the reaction is complete (monitored by TLC). After cooling, pour the reaction mixture into water and collect the precipitated product by filtration.

-

Deprotection: Suspend the N-alkylated intermediate in ethanol and add hydrazine hydrate. Reflux the mixture for several hours. After cooling, acidify the mixture with HCl and filter to remove the phthalhydrazide byproduct. Neutralize the filtrate and extract the product with an organic solvent.

-

N-Ethylation: Dissolve the resulting primary amine in a suitable solvent like methanol. Add acetaldehyde and stir for a short period, followed by the portion-wise addition of sodium borohydride at a reduced temperature. After the reaction is complete, quench with water and extract the final product.

-

Purification: The crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Structural Characterization

-

NMR Spectroscopy: Dissolve a pure sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra. These experiments will allow for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition of the synthesized compound.

-

X-ray Crystallography: If suitable single crystals can be obtained (e.g., by slow evaporation from a suitable solvent), single-crystal X-ray diffraction analysis will provide the definitive solid-state structure and conformational information.[3]

Conclusion

This compound represents a valuable scaffold for further exploration in drug discovery. While direct experimental data is currently limited, this technical guide provides a robust theoretical framework for its synthesis, structure, and conformational behavior based on established chemical principles and computational predictions. The outlined experimental protocols offer a clear path for the empirical validation of these predictions and the further investigation of this and related pyrazole derivatives. A thorough understanding of the conformational landscape of such molecules is paramount for the rational design of new therapeutic agents with improved efficacy and selectivity.

References

- Ghandour, Y., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H-PYRAZOL-3-ONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 18(2), 65-78.

- Nayak, S. K., et al. (2011). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2023.

-

ResearchGate. (n.d.). Chemical structures of the pyrazole derivatives (1-12). Retrieved from [Link]

- Elguero, J., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ChemistryOpen, 9(5), 576-586.

- Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical Research, 13(4), 1338-1353.

-

Nepal Journals Online. (2025). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). Retrieved from [Link]

- Strodel, B. (2021). Energy Landscapes of Protein Aggregation and Conformation Switching in Intrinsically Disordered Proteins. Journal of Molecular Biology, 433(20), 167182.

- El-Gohary, N. S. (2014). Synthesis and characterization of novel pyrazolone derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1956-1966.

- El-Sayed, M. A. A., et al. (2017). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 22(11), 1836.

- Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 757-767.

- de Oliveira, G. A. P., et al. (2025). Energy Landscapes and Structural Plasticity of Intrinsically Disordered Histones.

-

Jagannadham, K. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

- Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3696.

- Li, H., et al. (2015). Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts.

- Kumar, V., et al. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 34(4), 1749-1760.

- Schärfer, C., et al. (2023). NMR shift prediction from small data quantities.

- Figueras, X., & Goodman, J. M. (2025). Prediction of 1H NMR chemical shifts using neural networks. Journal of Chemical Information and Computer Sciences, 42(6), 1146-1153.

- Okumura, H., & Itoh, S. G. (2016). Enhanced conformational sampling to visualize a free-energy landscape of protein complex formation. Biophysical reviews, 8(2), 143-150.

Sources

An In-depth Technical Guide to N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine (CAS: 340967-02-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine, a heterocyclic building block, holds significant potential in the landscape of medicinal chemistry and materials science. The pyrazole nucleus is a well-established pharmacophore, known to impart a wide array of biological activities to molecules that contain it.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical identity, a plausible synthetic route, potential applications based on the known activities of related pyrazole derivatives, and essential safety and handling information. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to serve as a valuable resource for researchers.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazole with an ethylamine side chain attached to one of the nitrogen atoms of the pyrazole ring.

| Property | Value | Source |

| CAS Number | 340967-02-4 | [3] |

| Molecular Formula | C₇H₁₃N₃ | [3] |

| Molecular Weight | 139.20 g/mol | [3] |

| IUPAC Name | This compound | |

| Synonyms | N-Ethyl-2-(1-pyrazolyl)ethanamine | |

| Appearance | Likely a liquid or low-melting solid | Inferred from similar compounds |

| Purity (typical) | ≥98% | [3] |

Synthesis and Mechanism

Proposed Synthetic Pathway:

Caption: Proposed N-alkylation synthesis of the target compound.

Experimental Protocol (Hypothetical):

This protocol is a generalized procedure based on similar reactions and should be optimized for safety and yield.

-

Reaction Setup: To a solution of pyrazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like anhydrous potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add N-ethyl-2-chloroethanamine hydrochloride (1.1 eq) portion-wise.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the pure this compound.

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, the pyrazole scaffold is a cornerstone in drug discovery. Its derivatives have demonstrated a vast range of pharmacological effects.

Potential Therapeutic Areas:

-

Oncology: Many pyrazole-containing compounds exhibit potent anticancer activity.[5]

-

Inflammation and Pain: The pyrazole moiety is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs).[5]

-

Infectious Diseases: Pyrazole derivatives have shown promising antibacterial, antifungal, and antiviral properties.[6]

-

Neurological Disorders: Certain pyrazole derivatives have been investigated for their potential in treating neurogenic disorders and their affinity for cannabinoid receptors.

It is plausible that this compound could serve as a valuable intermediate in the synthesis of more complex molecules with tailored biological activities in these areas.

Analytical Characterization (Predicted)

As no experimental spectroscopic data is publicly available, the following are predicted values based on the analysis of similar structures.

¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-CH₃ | ~1.1 | Triplet | 3H |

| -NH-CH₂ -CH₃ | ~2.7 | Quartet | 2H |

| Pyrazole-CH₂- | ~4.2 | Triplet | 2H |

| -NH- | Broad singlet | 1H | |

| Pyrazole H-4 | ~6.2 | Triplet | 1H |

| Pyrazole H-3 | ~7.4 | Doublet | 1H |

| Pyrazole H-5 | ~7.5 | Doublet | 1H |

¹³C NMR Spectroscopy (Predicted in CDCl₃, 100 MHz):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂-CH₃ | ~15 |

| -NH-CH₂ -CH₃ | ~42 |

| Pyrazole-CH₂ - | ~50 |

| Pyrazole C-4 | ~105 |

| Pyrazole C-3 | ~129 |

| Pyrazole C-5 | ~139 |

Mass Spectrometry (Predicted):

-

[M+H]⁺: 140.12

Infrared (IR) Spectroscopy (Predicted):

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 | N-H stretch |

| 2850-2950 | C-H stretch (aliphatic) |

| 1500-1600 | C=N, C=C stretch (pyrazole ring) |

Safety and Handling

Specific toxicity data for this compound is not available. However, based on structurally related compounds, it should be handled with care.[7][8]

-

Potential Hazards: May be harmful if swallowed, cause skin irritation, and serious eye damage or irritation. May also cause respiratory irritation.[7]

-

Handling Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile heterocyclic building block with significant, yet largely unexplored, potential in chemical synthesis and drug discovery. The rich pharmacology of the pyrazole core suggests that this compound could be a valuable precursor for novel therapeutic agents. This guide provides a foundational understanding of its properties, a likely synthetic approach, and necessary safety precautions to enable further research and development. It is imperative for researchers to conduct thorough characterization and safety assessments before use.

References

-

PubChem. N-Ethylpyridine-2-ethylamine. PubChem. [Link].

-

PubChem. Ethylamine. PubChem. [Link].

-

Semantic Scholar. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Semantic Scholar. [Link].

-

PubChem. 2-Pyridineethanamine. PubChem. [Link].

-

PubChem. 2-(Ethylnitrosoamino)ethanol. PubChem. [Link].

-

ResearchGate. Synthesis of 2-(1H-pyrazol-3-YL) phenols. ResearchGate. [Link].

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A.-G. E.-G. (2019). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Regulatory Toxicology and Pharmacology, 108, 104459. [Link].

-

The Journal of Organic Chemistry, 86(15), 10389–10398. [Link].

- Kumar, P. B. R., & Kumar, Y. R. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry, 4(2), 400–404.

-

Tehrani, Z. A., & Esmaeilpour, M. (2020). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development, 24(10), 2003–2012. [Link].

-

Wang, Y., et al. (2022). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 245–256. [Link].

-

El-Sayed, N. N. E., & Al-Ghorbani, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link].

-

Elgemeie, G. H., & Jones, P. G. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 615–618. [Link].

-

Yusoff, M. M., et al. (2014). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 15(7), 12563–12574. [Link].

-

Al-Ghorbani, M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(19), 6599. [Link].

- Kumar, V., & Kaur, K. (2013). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 29(3), 881–901.

- Singh, R. K., et al. (2012). SYNTHESIS OF SOME SUBSTITUTED PYRAZOLE DERIVATIVES AND THEIR EVALUATION AS ANTIPROTOZOAL AGENTS. Trade Science Inc.

-

PubChem. N-ethyl-2-(1-methylpyrazol-3-yl)ethanamine. PubChem. [Link].

-

PubChem. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide. PubChem. [Link].

-

PubChem. N-ethyl-2-(1-propan-2-ylpyrazol-3-yl)ethanamine. PubChem. [Link].

-

PubChem. N-ethyl-2-(ethylideneamino)ethanamine. PubChem. [Link].

-

NIST. Ethanamine, N-ethyl-. NIST. [Link].

Sources

- 1. N-ethyl-2-(1-methylpyrazol-3-yl)ethanamine | C8H15N3 | CID 82877220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-N2-(m-tolyl)oxalamide | C18H18N4O3 | CID 119102099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 340967-02-4 | N-ethyl-2-(1H-pyrazol-1-yl)ethan-1-amine - Moldb [moldb.com]

- 4. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. N-Ethylpyridine-2-ethylamine | C9H14N2 | CID 80553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine

This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of N-Ethyl-2-(1H-pyrazol-1-YL)ethanamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions based on its structural components with detailed, field-proven methodologies for empirical validation.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring linked to an N-ethyl-substituted ethylamine side chain. The pyrazole nucleus is a common scaffold in medicinal chemistry, known for a wide range of biological activities.[1][2] The physicochemical properties of this molecule, specifically its solubility and stability, are critical parameters that influence its handling, formulation, and potential as a therapeutic agent. Understanding these characteristics is fundamental to its development pathway. This guide will first explore the predicted properties based on its chemical structure and then provide robust protocols for experimental determination.

Predicted Physicochemical and Solubility Profile

Direct experimental data for this compound is not extensively available in the public domain. However, we can infer its likely behavior by examining its constituent parts: the pyrazole ring and the ethylamine side chain.

The pyrazole ring itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[3] Unsubstituted pyrazole exhibits limited solubility in water but is more soluble in organic solvents.[4] The pyrazole ring can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen).[3] This duality influences its interaction with various solvents.

The N-ethyl-2-ethanamine side chain introduces a basic secondary amine and increases the molecule's flexibility. The presence of the amine group is expected to significantly influence its aqueous solubility. Amines can be protonated in acidic to neutral pH, forming salts that are generally more water-soluble.[5]

Table 1: Predicted Physicochemical Properties of this compound and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3* |

| N-ethyl-2-(1-methylpyrazol-3-yl)ethanamine | C8H15N3 | 153.22 | 0.5 |

| N-ethyl-2-(1-propan-2-ylpyrazol-3-yl)ethanamine | C10H19N3 | 181.28 | 1.2 |

| N-ethyl-N-methyl-2-(4-nitropyrazol-1-yl)ethanamine | C8H14N4O2 | 198.22 | 0.4 |

*XLogP3 is a computed value that predicts the octanol-water partition coefficient, indicating lipophilicity. Lower values suggest higher water solubility. Data sourced from PubChem.[6][7][8]

Based on this structural analysis, this compound is predicted to be a basic compound with a higher aqueous solubility in acidic conditions due to salt formation. Its solubility in organic solvents is likely to be moderate, influenced by the pyrazole ring.

Experimental Determination of Solubility

To empirically determine the solubility of this compound, a systematic approach is required. The following protocols outline standard methodologies.

Kinetic and Thermodynamic Solubility Assays

A tiered approach is recommended, starting with a kinetic solubility assay for rapid screening, followed by a more rigorous thermodynamic solubility assay for definitive data.

Experimental Workflow for Solubility Determination

Caption: Workflow for kinetic and thermodynamic solubility assays.

Protocol 1: Kinetic Solubility Measurement

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). A typical concentration is 10-20 mM.

-

Assay Plate Preparation: Add the DMSO stock solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2-4 hours) to allow for precipitation of the compound if it exceeds its kinetic solubility.

-

Filtration: Filter the samples to remove any precipitate.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol 2: Thermodynamic (Equilibrium) Solubility Measurement

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Analysis: Accurately determine the concentration of the compound in the clear supernatant using a validated analytical method like HPLC-UV.

Stability Assessment: A Forced Degradation Approach

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[9][10][11] These studies expose the compound to stress conditions more severe than those it would encounter during storage to identify potential degradation pathways and products.[12][13]

Forced Degradation Workflow

Caption: Workflow for a forced degradation study.

Protocol 3: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide.

-

Oxidative Degradation: Dilute the stock solution with a 3% hydrogen peroxide solution.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C).

-

Photostability: Expose a solid sample and a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The duration may need to be adjusted based on the compound's lability.

-

Sample Quenching: For acid and base hydrolysis samples, neutralize them at each time point to stop the degradation reaction.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products. LC-MS should be used to identify the mass of the degradation products to aid in their structural elucidation.

Data Interpretation

The results from the forced degradation study will reveal the conditions under which this compound is unstable. The pyrazole ring can be susceptible to certain oxidative conditions, and the ethylamine side chain may undergo reactions typical of amines. The stability profile will inform handling, storage conditions, and formulation development.

Conclusion

While specific experimental data on the solubility and stability of this compound is sparse, a comprehensive understanding of its likely behavior can be extrapolated from its structural components. The presence of a basic ethylamine side chain suggests a pH-dependent aqueous solubility, which is advantageous for potential oral formulations. The stability of the pyrazole core is generally robust, but the entire molecule's susceptibility to hydrolytic, oxidative, thermal, and photolytic stress must be empirically determined. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate these critical physicochemical properties, thereby enabling informed decisions in the drug discovery and development process.

References

- Solubility of Things. (n.d.). Pyrazole.

-

Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(2), 244. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1845-1865. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanamine, N-ethyl- (CAS 109-89-7). Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives. Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl-2-(1-propan-2-ylpyrazol-3-yl)ethanamine. Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl-2-(1-methylpyrazol-3-yl)ethanamine. Retrieved from [Link]

-

Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073. Retrieved from [Link]

-

Baertschi, S. W., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868. Retrieved from [Link]

-

Shinde, S. S., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(9), 4543-4549. Retrieved from [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38384. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethylpyridine-2-ethylamine. Retrieved from [Link]

-

ChemBK. (2024). Ethylamine, 1-methyl-2-(5-methyl-1H-pyrazol-3-yl)-. Retrieved from [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link]

-

Angene Chemical. (n.d.). N-ethyl-2-(1H-pyrazol-4-yl)ethanamine. Retrieved from [Link]

-

International Journal of Fundamental and Molecular Research. (n.d.). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl-N-methyl-2-(4-nitropyrazol-1-yl)ethanamine. Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl-2-(ethylideneamino)ethanamine. Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-ethyl-2-(1-propan-2-ylpyrazol-3-yl)ethanamine | C10H19N3 | CID 64772450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-ethyl-2-(1-methylpyrazol-3-yl)ethanamine | C8H15N3 | CID 82877220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-ethyl-N-methyl-2-(4-nitropyrazol-1-yl)ethanamine | C8H14N4O2 | CID 129275655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medcraveonline.com [medcraveonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. biomedres.us [biomedres.us]

- 13. ajrconline.org [ajrconline.org]

Theoretical and computational studies of pyrazole derivatives

An In-Depth Technical Guide to the Theoretical and Computational Investigation of Pyrazole Derivatives

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The rational design and optimization of these derivatives are increasingly reliant on theoretical and computational chemistry. This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the key computational methodologies employed in the study of pyrazole derivatives. We will explore the causality behind methodological choices in quantum chemical calculations, molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. Each section includes field-proven insights, step-by-step protocols for self-validating workflows, and data presentation strategies to bridge theoretical concepts with practical application in modern drug discovery.

The Privileged Scaffold: Why Pyrazoles?

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] This arrangement imparts unique physicochemical properties, including aromaticity, the capacity for hydrogen bonding, and tautomerism, which allow for versatile interactions with biological targets.[1] Their presence in well-known drugs like the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil underscores their therapeutic potential.[3] Computational chemistry has become an indispensable tool for elucidating the structural, electronic, and dynamic properties of these derivatives, thereby accelerating the identification and optimization of novel therapeutic leads.[4]

Quantum Chemical Calculations: Unveiling Electronic Insights

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a foundational understanding of a molecule's intrinsic properties without the need for empirical data.[4][5] These calculations are crucial for explaining reactivity, spectroscopic properties, and the distribution of electron density, which governs non-covalent interactions.

The "Why": Rationale for Method Selection

The choice of a DFT functional and basis set is a critical decision dictated by a trade-off between computational cost and accuracy.

-

Functional Selection: For organic molecules like pyrazoles, hybrid functionals such as B3LYP are a common and robust choice. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron correlation compared to pure DFT functionals, proving effective for geometry optimization and electronic property prediction.[5][6]

-

Basis Set Selection: The 6-31G(d,p) basis set is frequently employed as it offers a good balance. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions are essential for accurately describing the anisotropic electron distribution in molecules with heteroatoms and π-systems, like the pyrazole ring, leading to more reliable geometries and energies.[6]

Protocol: Geometry Optimization and Frontier Molecular Orbital Analysis

This protocol outlines a standard procedure for calculating the optimized geometry and analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of a pyrazole derivative using a computational chemistry package like Gaussian.

-

Step 1: Input File Preparation. Create a 3D structure of the pyrazole derivative using a molecular builder (e.g., GaussView, Avogadro).

-

Step 2: Calculation Setup. In the calculation setup, specify the following parameters:

-

Job Type: Opt (Geometry Optimization) followed by Freq (Frequency) to confirm a true energy minimum.

-

Method: DFT, Functional: B3LYP, Basis Set: 6-31G(d,p).

-

Charge and Multiplicity: Specify the net charge (usually 0) and spin multiplicity (usually 1 for a singlet state).

-

-

Step 3: Execution. Submit the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation.

-

Step 4: Validation. After completion, verify the output. A successful optimization will show no imaginary frequencies, confirming the structure is at a stable energy minimum.

-

Step 5: Analysis. Visualize the HOMO and LUMO surfaces. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO represents the region most likely to accept an electron (electrophilic character). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[6]

Data Presentation: Key Quantum Chemical Descriptors

Summarizing the output of quantum calculations in a table allows for efficient comparison between different pyrazole derivatives.

| Descriptor | Value | Significance in Drug Design |

| Total Energy (Hartree) | -1250.45 | Indicates the relative stability of the molecule. |

| HOMO Energy (eV) | -6.2 | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy (eV) | -1.8 | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 4.4 | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 2.5 D | Influences solubility and the ability to engage in polar interactions.[6] |

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a pyrazole derivative) when bound to a second (a receptor, typically a protein).[7] It is a cornerstone of structure-based drug design, used to screen virtual libraries and rationalize structure-activity relationships (SAR).

Workflow for a Molecular Docking Study

The following diagram illustrates the logical flow of a typical molecular docking experiment, from initial preparation to final analysis.

Caption: Workflow for a typical molecular docking study.

Protocol: Docking a Pyrazole Derivative into a Kinase Active Site

This protocol details the steps for docking a pyrazole derivative into a protein kinase, a common target class for these compounds.[7]

-

Step 1: Receptor Acquisition and Preparation.

-

Download the crystal structure of the target kinase from the Protein Data Bank (PDB).

-

Using software like Schrödinger Maestro or UCSF Chimera, prepare the protein: delete water molecules, add hydrogen atoms, and repair any missing side chains or loops. This ensures the correct ionization and tautomeric states for the amino acid residues.

-

-

Step 2: Ligand Preparation.

-

Draw the 2D structure of the pyrazole derivative and convert it to a 3D structure.

-

Perform a quick energy minimization using a suitable force field (e.g., MMFF94). This step generates a low-energy, realistic conformation.

-

-

Step 3: Binding Site Definition.

-

Identify the active site of the kinase, typically where a co-crystallized native ligand is bound.

-

Define a "grid box" that encompasses this entire active site. The docking algorithm will confine its search for binding poses within this defined space, which is a crucial causality choice to reduce computational time and focus on the relevant area.

-

-

Step 4: Docking Execution.

-

Run the docking simulation using a program like AutoDock Vina. The software will generate multiple possible binding poses for the pyrazole derivative within the grid box and assign a score to each.

-

-

Step 5: Self-Validating Analysis.

-

Analyze Scores: The primary output is a binding affinity score (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction.[7]

-

Visualize Poses: Critically examine the top-scoring poses. A plausible pose should exhibit chemically sensible interactions, such as hydrogen bonds with key residues (e.g., the kinase hinge region), hydrophobic interactions, and π-stacking.

-

Cross-Validation: If a known inhibitor's structure is available, dock it using the same protocol. The docking software should be able to reproduce the experimental binding mode with a low root-mean-square deviation (RMSD), validating the chosen docking parameters.[7]

-

Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, revealing the stability of the ligand-protein complex over time.[4][8] This is essential for verifying if the interactions predicted by docking are maintained in a more realistic, solvated environment.

The "Why": The Need for Dynamic Validation

A high docking score does not guarantee a stable complex. The protein is not a rigid entity; its side chains are flexible, and the presence of water molecules can mediate or disrupt interactions. MD simulations are performed to:

-

Assess the conformational stability of the pyrazole derivative in the binding pocket.

-

Evaluate the persistence of key interactions (like hydrogen bonds) over time.

-

Calculate a more rigorous binding free energy using methods like MM/PBSA or MM/GBSA.

Protocol: MD Simulation of a Pyrazole-Protein Complex

This protocol provides a streamlined workflow for running an MD simulation using a package like GROMACS.[8]

-

Step 1: System Preparation.

-

Use the best-ranked pose from the molecular docking study as the starting structure.

-

Place the complex in a simulation box of a defined shape (e.g., cubic).

-

Solvate the system by adding explicit water molecules (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.

-

-

Step 2: Energy Minimization. Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

-

Step 3: Equilibration.

-

Perform a short simulation (e.g., 100-200 ps) under an NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the system to reach the target temperature.

-

Perform a subsequent short simulation (e.g., 500-1000 ps) under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system to the correct density.

-

-

Step 4: Production Run.

-

Step 5: Trajectory Analysis.

-

RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and is not undergoing major conformational changes.

-

RMSF (Root Mean Square Fluctuation): Plot the RMSF of individual residues to identify flexible or rigid regions of the protein upon ligand binding.

-

Interaction Analysis: Monitor the distance of key hydrogen bonds and other interactions throughout the simulation to confirm their stability.

-

QSAR and ADMET Prediction: Building Predictive Models

Quantitative Structure-Activity Relationship (QSAR) studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[10][11] In parallel, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are used to evaluate the drug-like properties of compounds early in the discovery process.[9][12]

The QSAR Development Workflow

Caption: A flowchart for developing a robust QSAR model.

Protocol: ADMET Profiling of Pyrazole Leads

This protocol uses web-based tools (e.g., SwissADME, pkCSM) to quickly assess the drug-likeness of pyrazole derivatives.

-

Step 1: Input Structures. Obtain the SMILES (Simplified Molecular Input Line Entry System) strings for your pyrazole derivatives.

-

Step 2: Submit to Server. Paste the SMILES strings into the input field of an ADMET prediction server.

-

Step 3: Analyze Physicochemical Properties. Evaluate properties like molecular weight (MW), LogP (lipophilicity), and the number of hydrogen bond donors and acceptors.

-

Step 4: Evaluate Pharmacokinetics. Assess predictions for key parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with Cytochrome P450 (CYP) enzymes.[9]

-

Step 5: Assess Drug-Likeness. Check for violations of established rules like Lipinski's Rule of Five.[13] A compound is generally considered drug-like if it has:

-

Molecular Weight ≤ 500 Da

-

LogP ≤ 5

-

H-bond donors ≤ 5

-

H-bond acceptors ≤ 10

-

-

Step 6: Toxicity Prediction. Review predictions for potential toxicities, such as AMES toxicity (mutagenicity) and hepatotoxicity.[9]

Data Presentation: Comparative ADMET Profile

Tabulating ADMET data is essential for prioritizing which compounds should be synthesized and tested in vitro.

| Compound ID | MW ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations | HIA (%) | BBB Permeant? | AMES Toxic? |

| PZ-01 | 350.4 | 3.2 | 1 | 4 | 0 | High (95%) | Yes | No |

| PZ-02 | 480.6 | 4.8 | 2 | 6 | 0 | High (92%) | No | No |

| PZ-03 | 510.2 | 5.5 | 3 | 7 | 2 | Medium (75%) | No | Yes |

Conclusion

The integration of theoretical and computational methods provides a powerful, multi-faceted approach to the study of pyrazole derivatives. From elucidating fundamental electronic properties with quantum mechanics to predicting and validating biomolecular interactions through docking and MD simulations, these techniques offer invaluable insights that guide rational drug design. By complementing these targeted approaches with broader predictive models from QSAR and ADMET profiling, researchers can significantly enhance the efficiency of the drug discovery pipeline, reducing costs and accelerating the journey from initial concept to clinical candidate.

References

- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024-03-06). International Journal of Pharmaceutical Sciences and Research.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024-12-10).